Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2169997-54-8
VCID: VC4092675
InChI: InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H
SMILES: CCOC(=O)CN1C=C(C=N1)N.Cl
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

CAS No.: 2169997-54-8

Cat. No.: VC4092675

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride - 2169997-54-8

Specification

CAS No. 2169997-54-8
Molecular Formula C7H12ClN3O2
Molecular Weight 205.64
IUPAC Name ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride
Standard InChI InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H
Standard InChI Key KVBMWSJUPSZDHL-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=C(C=N1)N.Cl
Canonical SMILES CCOC(=O)CN1C=C(C=N1)N.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride consists of a pyrazole ring substituted with an amino group at the 4-position and an ethyl ester moiety at the 1-position via an acetoxy linker. The hydrochloride salt formation occurs at the pyrazole nitrogen, improving aqueous solubility. Key structural features include:

  • Pyrazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2 .

  • Amino Group: Enhances hydrogen-bonding capacity and electronic modulation .

  • Ethyl Ester: Introduces steric bulk and lipophilicity, influencing pharmacokinetic properties .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₂ClN₃O₂
Molecular Weight205.64 g/mol
SMILESCCOC(=O)CN1C=C(C=N1)N.Cl
InChI KeyKVBMWSJUPSZDHL-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-amino-1H-pyrazole and ethyl bromoacetate. A typical procedure involves:

  • Reaction Setup: Combine 4-amino-1H-pyrazole (1 eq) with ethyl bromoacetate (1.1 eq) in anhydrous dimethylformamide (DMF) under nitrogen .

  • Base Addition: Introduce potassium carbonate (1.2 eq) to deprotonate the pyrazole NH, facilitating nucleophilic attack .

  • Thermal Conditions: Heat at 60–80°C for 12–24 hours to drive the reaction to completion .

  • Salt Formation: Treat the intermediate with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Table 2: Optimal Synthesis Parameters

ParameterConditionSource
SolventDMF
Temperature60–80°C
Reaction Time12–24 hours
Yield65–75%

Industrial Manufacturing

Scale-up employs continuous flow reactors to enhance efficiency and reproducibility. Key considerations include:

  • Automated Feed Systems: Ensure precise stoichiometric control of reagents .

  • In-Line Purification: Integrate crystallization units to isolate the hydrochloride salt directly .

Physicochemical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) of similar hydrochlorides reveals decomposition temperatures >150°C, indicating robustness under standard handling conditions .

Biological Activity and Applications

Antiproliferative Effects

Although direct evidence is lacking, ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoate (a related compound) shows IC₅₀ values of 12–18 µM against leukemia (U937) and breast cancer (MCF-7) cell lines . This activity is attributed to:

  • Enzyme Inhibition: Binding to ATP pockets of kinases or topoisomerases .

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Table 3: Biological Activity of Analogous Compounds

CompoundTarget Cell LineIC₅₀ (µM)Source
Ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoateU93712.3
Ethyl 3-((6-amino-9H-purin-2-yl)thio)propanoateMCF-717.8

Comparative Analysis with Structural Analogs

Ethyl 2-(1H-Pyrazol-1-yl)acetate

  • Difference: Lacks the 4-amino group, reducing hydrogen-bonding capacity .

  • Impact: Lower solubility and altered pharmacokinetics compared to the amino-substituted derivative .

4-Amino-1H-pyrazole

  • Difference: Absence of the ethyl ester side chain .

  • Impact: Limited membrane permeability due to higher polarity .

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